molecular formula C17H22N4O2 B11191152 2-(4-Ethylpiperazin-1-yl)-6-(2-methoxyphenyl)pyrimidin-4-ol

2-(4-Ethylpiperazin-1-yl)-6-(2-methoxyphenyl)pyrimidin-4-ol

Cat. No.: B11191152
M. Wt: 314.4 g/mol
InChI Key: JABWHCQVHDIBKA-UHFFFAOYSA-N
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Description

2-(4-Ethylpiperazin-1-yl)-6-(2-methoxyphenyl)-3,4-dihydropyrimidin-4-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a piperazine ring substituted with an ethyl group and a methoxyphenyl group, making it a unique structure with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethylpiperazin-1-yl)-6-(2-methoxyphenyl)-3,4-dihydropyrimidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 2-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form a chalcone intermediate. This intermediate then undergoes cyclization with ethylpiperazine under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethylpiperazin-1-yl)-6-(2-methoxyphenyl)-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The carbonyl group in the pyrimidinone ring can be reduced to form a dihydropyrimidine derivative.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dihydropyrimidine derivatives.

    Substitution: Introduction of various alkyl or acyl groups on the piperazine ring.

Scientific Research Applications

2-(4-Ethylpiperazin-1-yl)-6-(2-methoxyphenyl)-3,4-dihydropyrimidin-4-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-ethylpiperazin-1-yl)-6-(2-methoxyphenyl)-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methylpiperazin-1-yl)-6-(2-methoxyphenyl)-3,4-dihydropyrimidin-4-one
  • 2-(4-Ethylpiperazin-1-yl)-6-(2-hydroxyphenyl)-3,4-dihydropyrimidin-4-one

Uniqueness

2-(4-Ethylpiperazin-1-yl)-6-(2-methoxyphenyl)-3,4-dihydropyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group enhances its solubility and potential interactions with biological targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C17H22N4O2

Molecular Weight

314.4 g/mol

IUPAC Name

2-(4-ethylpiperazin-1-yl)-4-(2-methoxyphenyl)-1H-pyrimidin-6-one

InChI

InChI=1S/C17H22N4O2/c1-3-20-8-10-21(11-9-20)17-18-14(12-16(22)19-17)13-6-4-5-7-15(13)23-2/h4-7,12H,3,8-11H2,1-2H3,(H,18,19,22)

InChI Key

JABWHCQVHDIBKA-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=NC(=CC(=O)N2)C3=CC=CC=C3OC

Origin of Product

United States

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